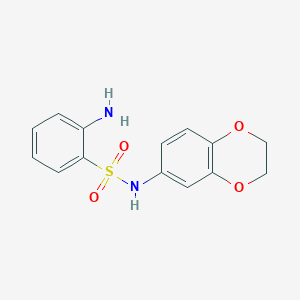

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNJKXUQFSKLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Parent Sulfonamide

- 2,3-Dihydro-1,4-benzodioxin-6-amine (amine precursor)

- 4-Methylbenzenesulfonyl chloride (or benzenesulfonyl chloride depending on desired substitution)

- The amine (0.002 mol) is suspended in distilled water (25 mL) and stirred for 30 minutes.

- Aqueous sodium carbonate (10% Na2CO3) is added to maintain the pH at 9-10.

- The sulfonyl chloride (0.002 mol) is added gradually with stirring at room temperature.

- The reaction mixture is stirred for several hours (typically 3-5 hours) until completion, monitored by thin-layer chromatography (TLC).

- The product is precipitated by acidifying to pH 2-3 using concentrated hydrochloric acid.

- The precipitate is filtered, washed with distilled water, and air-dried.

- The parent sulfonamide, e.g., N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, is obtained as a light brown amorphous powder.

- Yield: Approximately 80%

- Melting point: 129-130 °C

- IR bands: 3248 cm⁻¹ (N-H stretching), 3045 cm⁻¹ (aromatic C-H), 2926 cm⁻¹ (-CH2), 1633 cm⁻¹ (aromatic C=C), 1383 cm⁻¹ (-SO2)

- 1H-NMR: Signals consistent with sulfonamide and benzodioxin moieties

Preparation of 2-Bromo-N-(un/substituted-phenyl)acetamides

- Various substituted or unsubstituted anilines (0.55 mmol)

- Bromoacetyl bromide (0.50 mmol)

- Anilines are reacted with bromoacetyl bromide in the presence of 10% aqueous sodium carbonate to maintain pH.

- Vigorous manual shaking is applied to the reaction mixture.

- Completion is monitored by TLC.

- Upon completion, the mixture is poured onto crushed ice.

- The precipitated 2-bromo-N-(un/substituted-phenyl)acetamides are filtered, washed, and dried.

Coupling to Form Final Target Compound

- Parent sulfonamide (e.g., compound 3) (0.57 mmol)

- 2-Bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol)

- Lithium hydride (LiH) as base (0.004 g)

- N,N-Dimethylformamide (DMF) as solvent (10 mL)

- The parent sulfonamide is dissolved in DMF in a round-bottom flask.

- LiH is added, and the mixture is stirred for 30 minutes at 25 °C.

- The 2-bromoacetamide electrophiles are added.

- The reaction mixture is stirred for 3-4 hours at room temperature.

- Completion is monitored by TLC.

- The reaction mixture is poured onto crushed ice.

- The precipitated products are filtered, washed, and air-dried to yield the final compounds.

Summary Table of Preparation Steps

| Step | Starting Materials | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine + Sulfonyl chloride | Aqueous Na2CO3 (pH 9-10), RT, 3-5 h, stirring | Parent sulfonamide (e.g., compound 3) | ~80 | Acidify to pH 2-3 for precipitation |

| 2 | Anilines + Bromoacetyl bromide | Aqueous Na2CO3, vigorous shaking, RT | 2-Bromo-N-(un/substituted-phenyl)acetamides (6a-l) | Variable | Precipitated on ice |

| 3 | Parent sulfonamide + 2-bromoacetamides + LiH | DMF, RT, 3-4 h, stirring | Final substituted sulfonamide derivatives (7a-l) | ~80 | Isolated by precipitation |

Research Findings and Analysis

- The synthetic route is efficient, yielding the parent sulfonamide in good yield (~80%) under mild aqueous alkaline conditions at room temperature.

- The use of lithium hydride in DMF facilitates the nucleophilic substitution of the bromoacetamide electrophiles with the sulfonamide nitrogen.

- The final products exhibit structural integrity confirmed by IR and 1H-NMR spectroscopy, supporting the successful formation of the sulfonamide linkage and retention of the benzodioxin moiety.

- The methodology allows for diversification by varying the aniline substituents in the 2-bromoacetamide intermediates, enabling the synthesis of a library of derivatives for biological screening.

Chemical Reactions Analysis

Step 1: Sulfonamide Formation

Reaction : 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with 2-aminobenzenesulfonyl chloride under alkaline conditions (pH 9–10) in aqueous medium.

Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the amine.

Conditions :

-

Solvent : Distilled water

-

Base : 10% aqueous Na₂CO₃

-

Temperature : Room temperature (25–30°C)

-

Reaction Time : 2–3 hours

Product Yield : ~85–90% (estimated from analogous reactions) .

Step 2: Purification and Isolation

The crude product is precipitated by acidification (pH 2–3 using HCl), filtered, washed, and dried .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by two key functional groups:

-

Aromatic amine (-NH₂) on the benzenesulfonamide ring.

-

Sulfonamide (-SO₂NH-) bridging the benzodioxin and benzene rings.

Acylation of the Aromatic Amine

Reaction : The -NH₂ group undergoes acetylation with acetic anhydride or acetyl chloride.

Conditions :

-

Solvent : DMF or dichloromethane

-

Catalyst : Pyridine (as acid scavenger)

-

Temperature : 0–5°C (controlled to prevent over-acylation)

Product : N-Acetyl-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

Alkylation of the Sulfonamide Nitrogen

Reaction : Alkylation with alkyl/aralkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a strong base.

Conditions :

-

Solvent : DMF

-

Base : Lithium hydride (LiH)

-

Temperature : 25°C

-

Reaction Time : 3–4 hours

Product : N-Alkyl/N-aralkyl derivatives (e.g., N-methyl, N-benzyl) .

Diazotization and Coupling Reactions

Reaction : The aromatic -NH₂ group is diazotized with NaNO₂/HCl, followed by coupling with phenols or amines.

Conditions :

-

Temperature : 0–5°C

-

Coupling Agent : β-naphthol or aniline derivatives

Product : Azo-linked derivatives (e.g., sulfonamide-azo-phenol conjugates) .

Spectral Characterization

The compound and its derivatives are characterized using:

-

IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1330–1160 cm⁻¹ (S=O asymmetric/symmetric stretch) .

-

¹H-NMR (DMSO-d₆):

Stability and Compatibility

Scientific Research Applications

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has found applications in several scientific fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.

Medicine: Research has explored its use as a therapeutic agent for conditions such as Alzheimer's disease.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfonamide Group

4-Methylbenzenesulfonamide Derivatives

- Example Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in –3, 5–6).

- Antibacterial: Moderate activity against E. coli (IC₅₀: 9.22 ± 0.70 μg/mL) but inactive against S. aureus and P. aeruginosa .

- Lipoxygenase Inhibition : Weak activity (IC₅₀ > 100 mM), except for derivatives with bulky substituents (e.g., 3-phenylpropyl in 5c, IC₅₀: 85.79 ± 0.48 mM) .

4-Nitrobenzenesulfonamide Derivatives

- Example Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (Compound 3 in ).

- Activity :

- Biofilm Inhibition : Derivatives like 5e and 5f inhibited E. coli and B. subtilis biofilms .

- Cytotoxicity : Low toxicity, suggesting improved safety profiles compared to methyl derivatives .

4-Chlorobenzenesulfonamide Derivatives

- Example Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (Compound 3 in ).

- Activity :

2-Aminobenzenesulfonamide (Target Compound)

- Key Feature: The amino group at the 2-position may enhance hydrogen bonding and solubility compared to methyl, nitro, or chloro substituents.

- Hypothetical Advantages: Potential for improved pharmacokinetics due to increased polarity. Possible dual activity (antibacterial + enzyme inhibition) based on structural similarities to active analogues.

N-Alkyl/Aralkyl Modifications

Structural and Therapeutic Implications

1,4-Benzodioxin Scaffold: Enhances metabolic stability and binding affinity due to its rigid, oxygen-rich structure . Found in antihepatotoxic agents (e.g., silybin derivatives) and immunomodulators (e.g., D4476) .

Amino Group vs. Other Substituents: Amino Group: May improve solubility and target interactions (e.g., hydrogen bonding with enzymes or bacterial proteins).

Biological Activity

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C14H14N2O4S |

| Molecular Weight | 306.34 g/mol |

| IUPAC Name | 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

| PubChem CID | 29287008 |

| Appearance | Powder |

Research indicates that sulfonamide derivatives can exhibit various biological activities through different mechanisms:

- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues. For instance, studies have shown that certain derivatives demonstrate significant inhibition of CA I and XIII, suggesting potential therapeutic applications in conditions like glaucoma and edema .

- Calcium Channel Modulation : The interaction with calcium channels has been documented for several sulfonamide derivatives. For example, a study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance and perfusion pressure in isolated rat hearts, indicating that these compounds could modulate vascular responses through calcium channel inhibition .

Biological Activity Studies

A variety of studies have been conducted to assess the biological activity of sulfonamide derivatives, including 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide.

Case Study: Cardiovascular Effects

In a study examining the effects on perfusion pressure and coronary resistance using an isolated rat heart model, it was found that certain sulfonamides significantly reduced coronary resistance compared to controls. The results indicated a statistically significant difference (p = 0.05) when treated with specific sulfonamide derivatives .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

| V | Compound 4 | 0.001 nM |

| VI | Compound 5 | 0.001 nM |

Pharmacokinetic Parameters

The pharmacokinetic profile of sulfonamides can significantly influence their biological activity. Theoretical evaluations using software such as SwissADME have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, variations in permeability across different cell lines were noted for certain derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide and its derivatives?

The compound is synthesized via a two-step process:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) using Na₂CO₃, yielding the parent sulfonamide.

- Step 2 : N-substitution with alkyl/aryl halides in DMF using lithium hydride (LiH) as a base. Purification involves flash chromatography or recrystallization .

- Key conditions : Inert atmosphere (N₂), TLC monitoring, and controlled temperatures (RT to 80°C) .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

- IR spectroscopy : To identify sulfonamide (-SO₂NH-) and benzodioxin ether (C-O-C) stretches.

- ¹H NMR : To resolve aromatic protons, methyl/methoxy substituents, and sulfonamide NH signals.

- Elemental analysis (CHN) : Validates purity and empirical formula .

- X-ray crystallography : For unambiguous confirmation of regiochemistry in derivatives (e.g., para-substituted analogs) .

Q. What biological activities have been reported for derivatives of this compound?

Derivatives exhibit:

- Antibacterial activity : Against Gram-positive bacteria (e.g., S. aureus) via sulfonamide-mediated folate pathway disruption .

- Enzyme inhibition : Lipoxygenase (LOX) and acetylcholinesterase (AChE) inhibition, with IC₅₀ values ranging from 12–45 µM .

- Glycosphingolipid synthesis inhibition : Targeting glycosylceramide synthase for metabolic disorder therapeutics .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for introducing substituents at the N-position of the sulfonamide group?

Optimization strategies include:

- Base selection : LiH in DMF enhances nucleophilicity of the sulfonamide nitrogen.

- Temperature control : 50–60°C minimizes side reactions (e.g., hydrolysis of aryl halides).

- Solvent polarity : DMF stabilizes intermediates via polar aprotic interactions.

- Real-time monitoring : TLC with ethyl acetate/hexane (3:7) eluent ensures reaction progression .

Q. What strategies are employed to resolve contradictory data in enzyme inhibition assays involving this compound?

Contradictions (e.g., variable IC₅₀ values) are addressed by:

- Replicate assays : Triplicate measurements under standardized pH and temperature.

- Enzyme source validation : Use recombinant enzymes to eliminate batch-to-batch variability.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to verify binding interactions with LOX or AChE active sites .

Q. How does structural modification of the benzodioxin ring affect biological activity?

Substituent effects include:

- Electron-withdrawing groups (e.g., -CF₃) : Enhance LOX inhibition by increasing electrophilic interactions with catalytic Fe²⁺.

- Methoxy (-OCH₃) at position 6 : Improves antibacterial activity via enhanced membrane permeability.

- Bulkier substituents (e.g., biphenyl) : Reduce AChE inhibition due to steric hindrance in the active site gorge .

Q. What computational methods are used to predict the pharmacological profile of this compound?

Advanced approaches include:

Q. How to analyze the regioselectivity in sulfonamide formation reactions?

Regioselectivity is governed by:

- pH control : Maintaining pH 9–10 with Na₂CO₃ ensures deprotonation of the amine for nucleophilic attack on sulfonyl chloride.

- Steric effects : Ortho-substituted benzodioxin amines favor para-sulfonamide formation due to hindered rotation.

- Crystallographic validation : Single-crystal X-ray structures confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.